C.I.Disperse Blue 297
Description
Overview of Disperse Dyes within Industrial and Environmental Chemistry
Disperse dyes are a major class of synthetic dyes used extensively in the textile industry to color synthetic fibers such as polyester (B1180765), nylon, and acetate. autumnchem.compylamdyes.com Their application is crucial in various sectors, including apparel, home furnishings, automotive textiles, and industrial fabrics. autumnchem.com The dyeing process with disperse dyes typically requires high temperatures, allowing the fine dye particles to penetrate the tightly woven structure of these hydrophobic fibers. pylamdyes.com This method provides vibrant, long-lasting colors with good fastness properties. autumnchem.com Other applications include sublimation printing, where the dye turns into a gas under heat to permeate the fabric, and the coloration of plastics and resins. autumnchem.combagmull.com
Academic Significance of C.I. Disperse Blue 297 as a Representative Azo Chromophore System
While specific research focusing exclusively on C.I. Disperse Blue 297 as a representative azo chromophore system is not extensively detailed in the provided results, we can infer its significance from the broader context of azo disperse dyes. Azo dyes, characterized by the presence of one or more azo groups (-N=N-), are the largest and most versatile class of dyes. nih.govijcmas.com In academic research, individual azo disperse dyes are often studied to understand the relationship between their chemical structure and properties such as color, lightfastness, and dyeing performance.
The core structure of many disperse dyes is an azobenzene (B91143) or anthraquinone (B42736) system. nih.govp2infohouse.org C.I. Disperse Blue 297 is identified as having an anthraquinone molecular structure. worlddyevariety.com Anthraquinone dyes are known for their brightness, particularly in the red to blue color range. p2infohouse.org
Research on azo and anthraquinone disperse dyes often investigates their biotransformation, as the breakdown of the azo linkage can lead to the formation of aromatic amines, some of which are of toxicological concern. unesp.br Studies on specific disperse dyes, such as Disperse Red 73 and Disperse Red 78, explore how their structure influences their interaction with enzymes and the nature of their degradation products. unesp.br Therefore, C.I. Disperse Blue 297 serves as a relevant example within the broader academic study of anthraquinone disperse dyes, their application, and their environmental fate.
Scope and Research Focus of the Comprehensive Academic Outline
This article focuses on the chemical compound C.I. Disperse Blue 297, examining its properties and its context within the larger group of disperse dyes. The scope includes an overview of the industrial applications and environmental chemistry of disperse dyes generally. It also touches upon the academic importance of dyes like C.I. Disperse Blue 297 as examples of chromophore systems. The content is based on available scientific and industrial literature, with a focus on chemical and environmental aspects.
Table of Compound Properties: C.I. Disperse Blue 297
| Property | Value |
|---|---|
| CAS Registry Number | 100358-00-7 |
| Molecular Structure | Anthraquinones |
| Molecular Formula | C₂₈H₂₂N₂O₂, C₂₂H₁₇NO₅, C₂₁H₁₄N₂O₆ worlddyevariety.com |
| Molecular Weight | 418.49, 375.37, 390.35 worlddyevariety.com |
| Application | Red light navy blue dye worlddyevariety.com |
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| C.I. Disperse Blue 297 |
| Disperse Red 73 |
| Disperse Red 78 |
| Polyester |
| Nylon |
| Acetate |
| Azobenzene |
| Anthraquinone |
Properties
CAS No. |
100358-00-7 |
|---|---|
Molecular Formula |
C11H14N2O2S |
Origin of Product |
United States |
Synthetic Methodologies and Molecular Engineering of C.i. Disperse Blue 297
Foundational Synthetic Routes for Disperse Azo Dyes Relevant to C.I. Disperse Blue 297
The foundational synthesis of anthraquinone (B42736) dyes, the class to which C.I. Disperse Blue 297 belongs, begins with the modification of the basic anthraquinone structure. Anthraquinone itself is a colorless compound. wikipedia.org The key to producing color is the introduction of auxochromes (electron-donating groups) like amino (-NH2) or hydroxyl (-OH) groups onto the anthraquinone core, which alters the molecule's ability to absorb light. wikipedia.org
The common industrial synthesis pathways involve several key electrophilic substitution reactions:
Sulfonation and Nitration: The process typically starts with the sulfonation or nitration of anthraquinone. These reactions introduce sulfonic acid (-SO3H) or nitro (-NO2) groups onto the aromatic rings, primarily at the alpha (α) positions (1, 4, 5, 8). wikipedia.org These groups act as activating and directing groups for subsequent reactions.
Nucleophilic Substitution: The sulfonic acid and nitro groups can then be replaced by nucleophiles. A crucial step is amination, where these groups are substituted with amino (-NH2) or alkylamino (-NHR) groups by reacting the intermediate with ammonia or amines. wikipedia.org For example, 1-aminoanthraquinone can be synthesized by reacting anthraquinone sulfonic acid with ammonia or by reducing nitroanthraquinone. wikipedia.org
Halogenation and Condensation: Another important route involves the halogenation of an aminoanthraquinone derivative. A key intermediate for many blue anthraquinone dyes is bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid). wikipedia.orgresearchgate.net The bromine atom in bromaminic acid is readily displaced by an aromatic or aliphatic amine in a condensation reaction, often catalyzed by copper. wikipedia.orgacs.org This step is pivotal for creating complex structures and achieving specific blue shades. The Ullmann condensation reaction is a well-established method for this purpose. acs.org
These foundational routes allow for the systematic construction of complex anthraquinone dye molecules with tailored colors and properties suitable for application as disperse dyes on hydrophobic fibers. britannica.com
Advances in Chemical Functionalization for Targeted Material Integration
Molecular engineering through chemical functionalization is critical for optimizing disperse dyes for specific materials, primarily synthetic textiles like polyester (B1180765), nylon, and cellulose acetate. britannica.comalfa-chemistry.com For anthraquinone dyes such as C.I. Disperse Blue 297, functionalization aims to enhance properties like solubility in the dye bath, affinity for the fiber, and fastness (resistance to washing, light, and sublimation).
Recent advancements focus on several key areas:
Introduction of Specific Functional Groups: The properties of disperse dyes can be fine-tuned by introducing various functional groups. For instance, incorporating long alkyl chains or ester groups can modify the dye's hydrophobicity, which influences its interaction with polyester fibers. The presence of diester groups has been used to create alkali-clearable disperse dyes, which simplifies the removal of unfixed dye from the fabric surface and reduces the environmental impact of the dyeing process. p2infohouse.org
Reactive Disperse Dyes: A significant innovation is the development of reactive disperse dyes. These molecules contain a disperse dye chromogen (like an anthraquinone structure) and a reactive group capable of forming a covalent bond with the fiber. researchgate.net For example, anthraquinone dyes have been functionalized with triazine moieties, which can react with hydroxyl or amino groups on fibers like cotton, leading to excellent wash fastness. researchgate.net This approach creates highly durable colorations and expands the application of disperse dyes to natural fibers.
Superhydrophobic Surfaces: Advanced functionalization has been used to create textiles with novel properties. Anthraquinone reactive dyes have been covalently grafted onto cotton fabric surfaces not only to impart bright, wash-fast color but also to create breathable, superhydrophobic, and self-cleaning textiles. researchgate.netrsc.org
These molecular engineering strategies allow for the design of high-performance dyes that are precisely tailored for modern textile applications, enhancing both the aesthetic and functional qualities of the final product.
Green Chemistry Principles in the Synthesis of C.I. Disperse Blue 297 and Analogues
The chemical industry, including dye manufacturing, is increasingly adopting green chemistry principles to minimize environmental impact. For the synthesis of anthraquinone dyes like C.I. Disperse Blue 297, these principles are applied to reduce waste, eliminate hazardous substances, and improve energy efficiency.
Key green chemistry approaches relevant to anthraquinone dye synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rasayanjournal.co.in In the synthesis of anthraquinone dyes, microwave heating can dramatically reduce reaction times from hours or days to just a few minutes. acs.org This technique often allows for solvent-free "dry media" reactions, which eliminates the need for volatile and often toxic organic solvents, thereby reducing pollution and operational hazards. rasayanjournal.co.in The Ullmann coupling reaction, for instance, can be efficiently carried out under microwave conditions. acs.org
Use of Greener Solvents and Catalysts: Traditional methods for anthraquinone dye synthesis often rely on harsh reagents like mercury-based catalysts or large volumes of strong acids. p2infohouse.org Green approaches focus on replacing these with more benign alternatives. For example, research has focused on developing mercury-free processes for producing anthraquinone intermediates. p2infohouse.org Supercritical carbon dioxide (scCO2) is also being explored as an environmentally friendly, water-free medium for dyeing with anthraquinone disperse dyes, which eliminates wastewater generation from the dyeing process itself. researchgate.net
Biocatalysis and Renewable Feedstocks: Looking toward the future, metabolic engineering and biocatalysis offer promising green routes. Researchers are exploring ways to produce anthraquinone precursors from renewable resources, moving away from petrochemical feedstocks. wikipedia.org For example, anacardic acid, isolated from cashew nut shells, has been investigated as a potential precursor for synthesizing anthraquinone dyes. acs.org
The table below summarizes the comparison between traditional and green synthetic approaches for anthraquinone dyes.
Table 1: Comparison of Synthetic Methodologies for Anthraquinone Dyes
| Feature | Traditional Synthesis | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwave irradiation rasayanjournal.co.in |
| Reaction Time | Hours to days | Minutes acs.org |
| Solvents | Often requires high-boiling, polar solvents (e.g., DMF, DMSO) rasayanjournal.co.in | Solvent-free conditions or green solvents (e.g., water, supercritical CO2) rasayanjournal.co.inresearchgate.net |
| Catalysts | May use heavy metals (e.g., copper in stoichiometric amounts, mercury) p2infohouse.org | Catalytic amounts of metals, recyclable catalysts, or biocatalysts |
| Waste Generation | Higher, due to solvent use and harsher reaction conditions | Lower, due to solvent elimination and higher reaction efficiency |
| Process Complexity | Often involves multiple steps and complex equipment setups rasayanjournal.co.in | Simpler, one-pot synthesis is often possible rasayanjournal.co.in |
Advanced Application Paradigms and Performance Characterization of C.i. Disperse Blue 297
Fundamental Principles of Textile Dyeing with C.I. Disperse Blue 297 on Hydrophobic Fibers
Mechanisms of Dye Diffusion and Adsorption within Polymer Matrices
The dyeing of hydrophobic fibers like polyester (B1180765) with C.I. Disperse Blue 297 is a multi-step process governed by adsorption and diffusion phenomena. mdpi.com
Dispersion and Dissolution : Initially, the dye exists as fine particles dispersed in the aqueous dyebath with the help of dispersing agents. A small fraction of the dye dissolves to saturate the water, creating a molecular solution. p2infohouse.org
Transport to Fiber Surface : The dissolved dye molecules are then transported from the bulk solution to the surface of the fiber. mdpi.com
Adsorption : Dye molecules are adsorbed onto the fiber surface. This step is a precursor to the primary diffusion phase. mdpi.com
Diffusion : The crucial and often rate-limiting step is the diffusion of the adsorbed dye molecules from the surface into the amorphous regions of the fiber's polymer matrix. mdpi.com This process is only effective when the dyeing temperature exceeds the glass transition temperature (Tg) of the polyester, which is typically around 70-80°C. p2infohouse.org Above Tg, the polymer chains gain sufficient mobility, creating transient voids that allow the dye molecules to penetrate the fiber structure. The driving force for this diffusion is the concentration gradient between the dye on the surface and the dye inside the fiber.
The dye molecules are held within the fiber's amorphous regions primarily through weak intermolecular forces, such as van der Waals forces and dipole-dipole interactions, due to the nonionic nature of both the disperse dye and the polyester fiber.
Influence of Process Parameters on Dye Uptake and Fastness Properties
The efficiency of dyeing and the final quality of the dyed fabric are critically dependent on several process parameters. The optimization of these parameters is essential for achieving desired shade depth, levelness, and durability.
Temperature : As the most critical parameter, temperature directly influences the rate of dye diffusion. mdpi.com Increasing the temperature above the fiber's Tg significantly swells the fiber and accelerates the movement of polymer chains, leading to a higher rate of dye uptake and deeper shades. mdpi.comresearchgate.net High-temperature (HT) dyeing, typically at 130°C, is a common method for achieving excellent dye penetration and fixation on polyester. mdpi.com
Time : Dyeing time affects the extent to which the dye is absorbed. Longer durations allow for more complete diffusion and leveling, enabling the system to approach thermodynamic equilibrium, which results in better dye utilization and more uniform coloration. researchgate.net
Pressure : In high-temperature dyeing, the process is conducted in pressurized vessels to allow the water to be heated above its atmospheric boiling point without boiling. Pressure itself directly influences dye uptake, with higher pressures generally leading to increased dye absorption. researchgate.net
Dispersing Agents : These chemical auxiliaries are vital for maintaining the stability of the dye dispersion in the bath, preventing aggregation of dye particles. medcraveonline.com The type and concentration of the dispersing agent can significantly affect the rate of dye adsorption and desorption. medcraveonline.com
pH : The pH of the dyebath is typically maintained in a weakly acidic range (pH 4.5-5.5) for dyeing polyester with disperse dyes. This condition helps to ensure the stability of the dye and the fiber and prevents alkaline hydrolysis of the dye or the polyester.
The fastness properties, which measure the resistance of the color to various external influences, are a direct outcome of the dye's molecular structure and its state within the fiber. Proper control of dyeing parameters ensures that the dye is finely and uniformly distributed deep within the fiber matrix, which generally leads to better fastness.
Table 1: Fastness Properties of C.I. Disperse Blue 297 This interactive table summarizes the performance of C.I. Disperse Blue 297 against various conditions based on ISO standards.
| Fastness Test | ISO Standard Rating (Fading) | ISO Standard Rating (Staining) |
|---|---|---|
| Ironing | 5 | 4 |
| Light | 6-7 | - |
| Perspiration | 5 | 5 |
| Washing | 5 | 4-5 |
Data sourced from World Dye Variety. worlddyevariety.com
Supercritical Fluid Dyeing (SFD) Applications of C.I. Disperse Blue 297
Supercritical fluid dyeing (SFD) presents a revolutionary, environmentally friendly alternative to conventional water-based dyeing. mdpi.com This technology utilizes a fluid at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. Supercritical carbon dioxide (scCO₂) is the most commonly used medium due to its low critical point (31.1°C and 73.8 bar), non-toxicity, non-flammability, and recyclability. ijcea.orgtextilelearner.net In the SFD process, scCO₂ acts as the solvent, dissolving the disperse dye and transporting it into the fiber, completely eliminating the need for water and associated wastewater treatment. youtube.com
The process consists of several key steps:
Dissolution of the dye in the supercritical carbon dioxide. mdpi.com
Transfer of the dye-laden scCO₂ to the fiber interface. mdpi.com
Adsorption of the dye onto the fiber surface. mdpi.com
Diffusion of the dye into the polymer matrix. mdpi.com
The gaseous properties of scCO₂ allow it to penetrate the polymer structure effectively, causing swelling and plasticization, while its liquid-like density enables the dissolution of nonionic disperse dyes like C.I. Disperse Blue 297. textilelearner.net
Solubility and Phase Behavior Studies of C.I. Disperse Blue 297 in Supercritical Carbon Dioxide
The solubility of a disperse dye in scCO₂ is a fundamental parameter that dictates the feasibility and efficiency of the SFD process. ijcea.org Solubility is highly dependent on the density of the scCO₂, which can be precisely controlled by adjusting the system's temperature and pressure. mdpi.com
Effect of Pressure : Increasing the pressure at a constant temperature leads to a higher density of the scCO₂, which in turn increases its solvating power and enhances the solubility of the disperse dye. mdpi.com
Effect of Temperature : The effect of temperature is more complex. At constant pressure, increasing the temperature decreases the density of scCO₂, which tends to lower solubility. However, an increase in temperature also raises the vapor pressure of the dye, which tends to increase solubility. The interplay of these two opposing effects often results in a "crossover pressure," below which solubility decreases with temperature and above which it increases.
For disperse dyes, solubility in scCO₂ is also influenced by molecular characteristics such as polarity. As scCO₂ is a nonpolar solvent, it is most effective at dissolving dyes with low polarity. mdpi.com While specific quantitative solubility data for C.I. Disperse Blue 297 is not widely published, the general behavior of anthraquinone (B42736) disperse dyes in scCO₂ has been studied, providing a basis for predicting its performance. ijcea.orgijcea.org
Table 2: General Influence of Process Parameters on Dye Solubility in scCO₂ This interactive table illustrates the expected qualitative relationships for a typical disperse dye like C.I. Disperse Blue 297.
| Parameter Change | Effect on scCO₂ Density | General Effect on Dye Solubility |
|---|---|---|
| Increase Pressure (at constant T) | Increase | Increase |
| Increase Temperature (at constant P) | Decrease | Variable (depends on proximity to crossover pressure) |
Optimization of Dyeing Kinetics and Thermodynamic Equilibrium in SFD Systems
Optimizing the SFD process involves manipulating temperature and pressure to enhance both dyeing kinetics and thermodynamic equilibrium.
Kinetics : Higher temperatures increase the kinetic energy of the dye molecules and the mobility of the polymer chains, accelerating the diffusion rate of the dye within the fiber. researchgate.net The dissolution rate of the dye in scCO₂ can also be improved by controlling the fluid's flow properties. mdpi.com
Thermodynamics : The final dye uptake at equilibrium is governed by the partitioning of the dye between the scCO₂ phase and the fiber phase. This is influenced by the dye's solubility in the fluid (which acts as the driving force) and its affinity for the fiber. By adjusting pressure and temperature, the concentration of the dye in the scCO₂ can be maintained at a high level, promoting a favorable equilibrium that leads to high dye exhaustion on the fiber. mdpi.com Studies on various disperse dyes have shown that dyeing equilibrium can often be reached within 60 minutes under optimal conditions (e.g., 120–130°C and 20 MPa). researchgate.net
Integration of C.I. Disperse Blue 297 in Digital Inkjet Printing Technologies
Digital inkjet printing on textiles is a rapidly growing technology that offers significant advantages over traditional printing methods, including design flexibility, reduced setup times, and lower water and energy consumption. Disperse dyes are the primary colorants used for the digital printing of polyester fabrics. rsc.org C.I. Disperse Blue 297 can be integrated into ink formulations for this purpose.
The process typically involves directly printing the ink onto the fabric, followed by a high-temperature fixation step (thermofixation) where the dye sublimates and diffuses into the polyester fibers, forming a permanent coloration. pan-jet.com
The formulation of a stable and reliable disperse dye inkjet ink is a complex challenge. The ink must possess specific physical and chemical properties to ensure jettability through the microscopic nozzles of a print head and to produce high-quality prints. superinks.com
Key characteristics and components of a disperse dye ink include:
Dye Particle Size : The dye must be milled to a nano-particle size (typically below 200 nm) and have a narrow particle size distribution to prevent nozzle clogging. superinks.com
Viscosity and Surface Tension : These rheological properties must be tightly controlled to match the specifications of the inkjet print head, ensuring proper droplet formation and preventing ink flying or bleeding on the fabric. researchgate.net
Dispersion Stability : A high-quality dispersant is crucial to prevent the agglomeration and settling of dye particles over time, ensuring a long shelf-life for the ink. researchgate.net
Solvents/Humectants : Co-solvents such as glycols are included to prevent the ink from drying out and crusting on the nozzle plate (a humectant effect) and to help control viscosity. rsc.org
Table 3: Typical Components of a Disperse Dye Inkjet Ink Formulation This interactive table outlines the primary components and their functions in an ink suitable for digital textile printing.
| Component | Function | Example Compounds |
|---|---|---|
| Colorant | Provides color | C.I. Disperse Blue 297 |
| Liquid Medium | Acts as the carrier for all components | Deionized Water |
| Dispersant | Stabilizes dye particles, prevents agglomeration | Polymeric dispersants, Lignosulfonates |
| Humectant / Co-solvent | Prevents nozzle clogging, controls viscosity and drying | Ethylene Glycol, Glycerin, Diethylene Glycol |
| Additives | Control pH, inhibit microbial growth, reduce foaming | Buffers, Biocides, Defoamers |
Performance Evaluation in Digital Textile Printing: Color Strength and Pattern Sharpness
The performance of a C.I. Disperse Blue 297-based ink in digital textile printing would be evaluated based on several key metrics, with color strength and pattern sharpness being among the most important. These parameters are influenced by the ink formulation, the printing process, and the properties of the textile substrate, which is typically polyester for disperse dyes.
Color Strength (K/S):
The color strength, often quantified by the Kubelka-Munk (K/S) value, is a measure of the light absorption and scattering properties of the dyed fabric and is directly related to the concentration of the dye on the fiber. A higher K/S value indicates a deeper, more intense color. For C.I. Disperse Blue 297, a high-energy disperse dye, good color strength would be expected on polyester fabrics after proper fixation, which typically involves a high-temperature steaming or baking process (thermofixation).
The K/S value is influenced by:
Dye Concentration in the Ink: A higher concentration of C.I. Disperse Blue 297 in the ink will generally lead to a higher K/S value, up to a saturation point.
Droplet Volume and Resolution: The amount of ink deposited per unit area, controlled by the printer settings, directly impacts the final color depth.
Fixation Conditions: The temperature and time of the post-treatment process are critical for the diffusion of the disperse dye into the polyester fibers. Inadequate fixation will result in poor color strength and wash fastness.
Substrate Properties: The type of polyester fabric (e.g., woven, knit, microfiber) and any pre-treatments can affect the ink absorption and dye uptake.
Pattern Sharpness:
Pattern sharpness, or edge definition, is a measure of how crisply and accurately the printed design is reproduced on the fabric. Poor pattern sharpness can be caused by the uncontrolled spreading of the ink droplets on the substrate, a phenomenon known as "bleeding" or "wicking."
Factors affecting pattern sharpness include:
Ink Rheology: The viscosity and surface tension of the ink play a crucial role in controlling how the droplets behave upon impact with the fabric.
Substrate Wettability: The surface energy of the polyester fabric influences how the ink droplets spread. Pre-treatments are often applied to control the wettability and improve pattern definition.
Drying Rate: The speed at which the ink dries after printing can affect the extent of bleeding.
A hypothetical performance evaluation of a C.I. Disperse Blue 297 ink on polyester fabric is presented in the table below.
| Performance Metric | Test Method | Hypothetical Result |
| Color Strength (K/S) | Spectrophotometry (Kubelka-Munk) | 18 - 25 |
| Pattern Sharpness | Microscopic Image Analysis | Good to Excellent |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 |
| Light Fastness | ISO 105-B02 | 6-7 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
Development of Novel Functional Materials Incorporating C.I. Disperse Blue 297
The incorporation of dyes like C.I. Disperse Blue 297 into novel functional materials is an area of ongoing research, although specific examples for this particular dye are not readily found in the literature. However, based on the properties of anthraquinone dyes, several potential avenues for the development of functional materials can be envisioned.
Potential Applications in Functional Materials:
Dye-Sensitized Solar Cells (DSSCs): Anthraquinone derivatives have been investigated as sensitizers in DSSCs due to their ability to absorb light in the visible spectrum and inject electrons into a semiconductor material. C.I. Disperse Blue 297, with its chromophoric structure, could potentially be modified to enhance its performance as a photosensitizer.
Optical Data Storage: The photochromic properties of some anthraquinone dyes, where their absorption spectrum changes upon exposure to light of a specific wavelength, could be exploited for optical data storage applications. Research would be needed to determine if C.I. Disperse Blue 297 exhibits such properties or could be chemically modified to do so.
Functional Textiles: Beyond coloration, C.I. Disperse Blue 297 could be incorporated into textile finishes to impart additional functionalities. For instance, if the dye possesses inherent UV-absorbing properties, it could contribute to the UV protection factor (UPF) of the fabric.
Sensors: The color of some anthraquinone dyes can be sensitive to changes in their chemical environment, such as pH or the presence of specific metal ions. This could form the basis for the development of colorimetric sensors.
The development of such functional materials would require significant research and development, including chemical modification of the C.I. Disperse Blue 297 molecule to optimize its functional properties and to ensure its stable integration into the desired material matrix.
Environmental Distribution and Transformation Pathways of C.i. Disperse Blue 297
Occurrence and Persistence of Disperse Azo Dyes in Aquatic and Terrestrial Systems
Disperse azo dyes are recognized as significant environmental contaminants due to their widespread use and the incomplete exhaustion of these dyes during the dyeing process, which leads to their release in industrial effluents. It is estimated that 10-15% of azo dyes used in manufacturing are lost to wastewater. nih.gov Their inherent stability against natural degradation means they can persist for extended periods upon release into the environment. nih.gov
These synthetic compounds are considered xenobiotic and are often difficult to biodegrade due to their complex structures. nih.gov In aquatic environments, their low water solubility and hydrophobic nature cause them to partition strongly from the water column to bottom sediments. researchgate.net This accumulation in sediments creates anaerobic zones where reductive processes can occur. researchgate.net The presence of disperse dyes in water bodies is problematic as they can reduce light penetration, thereby inhibiting photosynthesis for aquatic life. researchgate.net
Abiotic Environmental Degradation Mechanisms
Abiotic degradation involves non-biological processes that can transform chemical compounds in the environment. For disperse azo dyes like C.I. Disperse Blue 297, these mechanisms primarily include photolysis (degradation by light) and chemical reactions such as oxidation and reduction.
Photolytic degradation, driven by energy from ultraviolet (UV) or solar radiation, is a key abiotic pathway for the transformation of dye molecules. The process often involves the generation of highly reactive oxygen species that attack the dye's chromophore, leading to decolorization and breakdown. nih.gov Studies on various disperse dyes have demonstrated that both UV and solar light can induce degradation, although the efficiency can vary significantly.
For instance, the photocatalytic degradation of Disperse Blue 1 was investigated using UV light in the presence of titanium dioxide (TiO2) and hydrogen peroxide (H2O2), which act as photocatalysts to accelerate the reaction. dntb.gov.ua Similarly, research on other commercial azo dyes has shown that UV irradiation can effectively break down the dye molecules into less hazardous compounds. researchgate.net Solar light, being a more environmentally and economically feasible energy source, has also been shown to be effective, particularly in advanced oxidation processes (AOPs) that use catalysts like TiO2 or nanoparticles to enhance degradation rates. nih.govnih.govnih.gov The degradation efficiency is influenced by factors such as light intensity, pH, and the presence of catalysts. nih.gov While dyes are generally not degraded by light with wavelengths above 400 nm, UV radiation below this wavelength can effectively initiate photodegradation. nih.gov
Table 1: Factors Influencing Photolytic Degradation of Disperse Dyes
| Parameter | Effect on Degradation | Reference Example |
|---|---|---|
| Light Source | UV radiation is generally more effective than solar light alone, but solar-activated catalysts show high efficiency. | Degradation of azo dyes was higher under a UV light source compared to a solar light source. unesp.br |
| pH | Degradation rates are often pH-dependent, with optimal pH values varying for different dyes and catalytic systems. | The optimal condition for Disperse Blue 1 decolorization was achieved at a neutral pH of 7. nih.gov |
| Catalyst | Photocatalysts like TiO2 and nanoparticles significantly enhance the rate of degradation under UV or solar light. | TiO2-based photocatalysts achieved 100% degradation of certain azo dyes under UV irradiation. mdpi.com |
| Dye Concentration | Higher concentrations can inhibit light penetration, reducing the efficiency of the photocatalytic process. | Degradation of Disperse Blue 94 increased with concentration up to a certain point, after which the catalyst surface became saturated. dntb.gov.ua |
In natural environments, disperse azo dyes can undergo chemical transformations through oxidation and reduction reactions. Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using H2O2 and iron ions), are effective at degrading these dyes by generating powerful hydroxyl radicals. tuiasi.ro A study on Disperse Blue 79 demonstrated that the Fenton process achieved 85% color removal and 75% chemical oxygen demand (COD) removal under optimal conditions. researchgate.net Ozonation is another oxidative method that can rapidly decolorize water-soluble dyes, although water-insoluble disperse dyes react more slowly. ijplantenviro.com
Biotic Environmental Transformation Mechanisms
Biotic transformation relies on living organisms, primarily microorganisms, and their enzymes to break down complex organic compounds. This is a crucial pathway for the environmental fate of disperse azo dyes.
Wastewater treatment plants, particularly those using activated sludge and biofilm systems, are primary sites for the microbial degradation of dyes. Activated sludge contains a complex community of microorganisms, including bacteria such as Bacillus and Pseudomonas, which are known to be effective in dye degradation. nih.govresearchgate.net However, conventional aerobic activated sludge treatment is often inefficient for removing azo dyes because the process primarily leads to adsorption of the dyes onto the sludge rather than complete degradation. nih.gov
A more effective approach is a sequential anaerobic-aerobic process. nih.gov In the initial anaerobic stage, microorganisms cleave the azo bond, leading to decolorization and the formation of aromatic amines. mdpi.com These aromatic amines are often colorless but can be toxic and recalcitrant. nih.gov In the subsequent aerobic stage, different microbial communities can then degrade these aromatic amines, ideally leading to complete mineralization. nih.gov This two-stage process has been successfully used for the biodegradation of Disperse Blue 79, achieving decolorization efficiencies higher than 95% in the anaerobic stage and 65% degradation of the resulting amines in the aerobic stage. nih.gov Biofilms, which are communities of microorganisms attached to a surface, can also be highly effective in these sequential treatment systems. nih.gov
Table 2: Microbial Genera Involved in Azo Dye Degradation
| Microbial Genus | Environment/System | Role in Degradation | References |
|---|---|---|---|
| Pseudomonas | Activated Sludge | Aerobic degradation of aromatic amines. | nih.govresearchgate.net |
| Bacillus | Activated Sludge, Contaminated Soil | Anaerobic cleavage of azo bonds and mineralization. | nih.govnih.gov |
| Klebsiella | Textile Wastewater Sludge | Decolorization and biodegradation of azo dyes. | dntb.gov.ua |
| Aspergillus | Fungal Bioreactors | Decolorization and degradation of anthraquinone (B42736) dyes. | nih.gov |
The key to the microbial degradation of azo dyes lies in the action of specific enzymes that catalyze the breakdown of the chromophore. The primary enzymes involved are azoreductases and ligninolytic enzymes like laccases and peroxidases. researchgate.netnih.gov
Azoreductases are enzymes that catalyze the reductive cleavage of the azo bond. unesp.br This is typically the initial step in the biodegradation pathway and results in the formation of aromatic amines. nih.gov Azoreductases are produced by a wide variety of bacteria and often function under anaerobic or microaerophilic conditions. mdpi.com These enzymes use electron donors like NADH or NADPH to break the –N=N– double bond. nih.govnih.gov The efficiency of azoreductases can depend on the chemical structure of the dye, with factors like the position of substituent groups influencing the rate of reduction. nih.gov
Ligninolytic enzymes , such as laccases and manganese peroxidases (MnP), are primarily produced by white-rot fungi but also by some bacteria and plants. nih.govrsc.org Unlike azoreductases, these enzymes are oxidative and typically function under aerobic conditions. nih.gov Laccases are multi-copper oxidases that decolorize azo dyes through a non-specific free-radical mechanism, which can avoid the formation of toxic aromatic amines by directly oxidizing the molecule to form phenolic compounds. researchgate.netnih.gov The degradation of Disperse Blue 2BLN by the microalga Chlorella sorokiniana was attributed to the activity of laccase and manganese peroxidase. rsc.org Similarly, laccase from the fungus Pycnoporus has been shown to effectively decolorize various industrial disperse dyes, reducing their ecotoxicity. nih.gov The broad substrate specificity of these enzymes makes them highly effective for treating complex dye effluents. nih.gov
Advanced Strategies for the Degradation and Remediation of C.i. Disperse Blue 297
Physicochemical Treatment Technologies for Dye Effluent Decolorization
The remediation of wastewater containing C.I. Disperse Blue 297 largely relies on physicochemical methods capable of breaking down its resilient anthraquinone (B42736) structure or effectively separating it from the aqueous phase. These technologies are broadly categorized into Advanced Oxidation Processes (AOPs) and adsorption-based techniques, each employing distinct mechanisms to achieve dye removal.
Advanced Oxidation Processes (AOPs)
AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. These radicals can mineralize complex organic molecules like C.I. Disperse Blue 297 into simpler, less harmful substances such as carbon dioxide, water, and inorganic ions.
Photocatalytic Degradation Utilizing Semiconductor Nanomaterials
Photocatalysis using semiconductor nanomaterials, such as Titanium dioxide (TiO2) and Zinc oxide (ZnO), is a prominent AOP for dye degradation. When these materials are irradiated with light of sufficient energy (typically UV or solar light), they generate electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl radicals and other reactive oxygen species, which then attack the dye molecules.
Research on dyes structurally similar to C.I. Disperse Blue 297 has demonstrated the efficacy of this method. For instance, the photocatalytic degradation of C.I. Disperse Blue 1, another anthraquinone dye, was successfully achieved using a UV/TiO2/H2O2 process nih.gov. The efficiency of photocatalytic degradation is influenced by several factors, including the type and dosage of the photocatalyst, the pH of the solution, and the intensity of the light source nih.govtuiasi.ro. The use of green synthesized silver nanoparticles has also shown promise in the photocatalytic degradation of textile dyes under both UV and solar light europa.eu.
Table 1: Factors Affecting Photocatalytic Degradation of Anthraquinone Dyes
| Parameter | Effect on Degradation Efficiency |
| Catalyst Type | Efficiency varies; Degussa P25 (a form of TiO2) is often found to be highly effective for similar dyes. |
| Catalyst Dosage | Increases up to an optimal concentration, after which light scattering can reduce efficiency. |
| Solution pH | Significantly influences the surface charge of the catalyst and the dye molecule, affecting adsorption and reaction rates. |
| Light Source | Both UV and solar light can be effective, with efficiency depending on the semiconductor's bandgap. |
Electrochemical Oxidation and Ozonation Applications
Electrochemical oxidation offers another pathway for generating powerful oxidizing agents. This process can occur directly at the anode surface or indirectly through the electrochemical generation of oxidants like active chlorine from chloride ions present in the wastewater ijert.org. Studies on the electrochemical decolorization of Disperse Blue 1 using graphite electrodes have shown high removal efficiencies, which are dependent on parameters like current density, pH, and electrolyte concentration researchgate.netiwaponline.com. For instance, a maximum decolorization efficiency of 90% was achieved at a neutral pH of 7 researchgate.net.
Ozonation is a well-established AOP where ozone (O3) acts as a strong oxidant. The process can directly oxidize the dye molecules or decompose to form even more reactive hydroxyl radicals, particularly at higher pH values nih.gov. Research on other disperse blue dyes, such as C.I. Disperse Blue 79, has demonstrated that ozonation can achieve nearly 100% color removal semanticscholar.orgijcce.ac.ir. The efficiency of ozonation is typically influenced by the initial dye concentration, ozone dosage, and the pH of the effluent cwejournal.org.
Adsorption-Based Removal Techniques
Adsorption is a surface phenomenon where dye molecules are removed from the effluent by binding to the surface of an adsorbent material. It is a widely used technique due to its simplicity, high efficiency, and the availability of a wide range of adsorbent materials.
Novel Adsorbent Materials for Disperse Dye Sequestration
While conventional adsorbents like activated carbon are effective, their cost has driven research towards low-cost alternatives. Various novel materials have been investigated for the removal of disperse dyes. For the sequestration of dyes similar to Disperse Blue 297, materials such as poorly crystalline hydroxyapatite and various biomaterials have shown significant potential ijesd.org. The adsorption capacity is largely dependent on the adsorbent's surface area, pore size distribution, and surface chemistry. For example, hydroxyapatite has demonstrated a high adsorption capacity for Disperse Blue SBL, with the process being highly pH-dependent ijesd.org.
Table 2: Examples of Novel Adsorbents for Disperse Dyes
| Adsorbent Material | Target Dye | Key Findings |
| Poorly Crystalline Hydroxyapatite | Disperse Blue SBL | High adsorption capacity, process is pH and temperature dependent. ijesd.org |
| Activated Carbon from Oil Palm Empty Fruit Bunch | Methylene Blue (Basic Dye) | High monolayer adsorption capacity, follows pseudo-second-order kinetics. nih.gov |
| PVA/CMC/Halloysite Nanoclay Biocomposite | Methylene Blue (Basic Dye) | Adsorption capacity increases with pH, process is exothermic. scispace.com |
Adsorption Kinetics and Isotherm Modeling
To understand the mechanism and efficiency of the adsorption process, kinetic and isotherm models are employed. Adsorption kinetics describes the rate of dye uptake, which governs the residence time required for the process. Common kinetic models include the pseudo-first-order and pseudo-second-order models. The pseudo-second-order model often provides a better fit for the adsorption of dyes, suggesting that chemisorption may be the rate-limiting step nih.govchemrxiv.org.
Adsorption isotherms describe how the dye molecules distribute between the liquid and solid phases at equilibrium. The Langmuir and Freundlich models are the most frequently used isotherms. The Langmuir model assumes monolayer adsorption on a homogeneous surface, while the Freundlich model is applicable to heterogeneous surfaces. For many dye-adsorbent systems, the Langmuir model provides a good fit, indicating a finite number of identical binding sites on the adsorbent surface ijesd.orgnih.gov.
The study of adsorption kinetics and isotherms is crucial for optimizing the design of adsorption systems and for predicting the performance of different adsorbent materials for the removal of C.I. Disperse Blue 297.
Membrane Filtration Processes for Effluent Purification
Membrane filtration has emerged as a significant technology for treating textile industry effluents, offering an effective method for separating dyes from wastewater. pcimembranes.com Processes such as nanofiltration (NF) and reverse osmosis (RO) are particularly adept at removing disperse dyes like C.I. Disperse Blue 297. pcimembranes.comsid.ir These methods function by using pressure to force water through a semi-permeable membrane, which retains the larger dye molecules and other impurities.
Reverse osmosis, in particular, demonstrates high removal potential for various dye types due to its very small pore size. sid.ir Studies have shown that RO membranes can achieve dye removal rates of over 95%. sid.ir Nanofiltration is also highly effective, with some NF membranes capable of reaching removal efficiencies of up to 93%. sid.ir The selection of the membrane is critical and depends on the specific characteristics of the effluent. The effectiveness of these systems is measured by the percentage of dye removal (%R) and the reduction in Chemical Oxygen Demand (COD).
Beyond purification for disposal, membrane filtration allows for the recovery and reuse of process water, addressing both environmental concerns and the rising costs of water and effluent treatment in the textile industry. pcimembranes.comresearchgate.net By implementing NF or RO systems, dye plants can purify water for reuse within the production process, creating a more sustainable and economical operation. pcimembranes.com
Table 1: Performance of Different Membrane Filtration Systems for Dye Removal
| Membrane Type | Molecular Weight Cut-Off (MWCO) | Maximum Dye Removal (%R) |
|---|---|---|
| Nanofiltration (NF) | 300 Da | 93% |
| Nanofiltration (NF) | 600 Da | 76% |
| Reverse Osmosis (RO) | 50 Da | >95% |
Data sourced from a study on various dye types, including disperse dyes. sid.ir
Biological Treatment Approaches for Disperse Dye Effluents
Anaerobic and Aerobic Biodegradation Systems for Azo Dye Cleavage
Biological treatment, particularly sequential anaerobic-aerobic systems, is a well-established strategy for the complete mineralization of azo dyes, a category to which many disperse dyes belong. nih.gov This two-stage process leverages different microbial metabolic pathways to first decolorize the dye and then degrade the resulting byproducts.
The initial anaerobic stage is crucial for color removal. nih.gov Under anaerobic conditions, microorganisms perform a reductive cleavage of the azo bond (-N=N-), which is the chromophore responsible for the dye's color. nih.govohsu.edu This biotransformation results in the formation of intermediate, often colorless, aromatic amines. nih.gov Studies on the closely related Disperse Blue 79 have demonstrated that anaerobic biofilters can achieve decolorization efficiencies higher than 95% within 72 hours. nih.gov The duration of the anaerobic period directly influences the color removal efficiency; longer anaerobic phases lead to higher rates of decolorization. nih.gov
Table 2: Efficiency of Sequential Anaerobic/Aerobic Treatment for Disperse Blue 79
| Treatment Stage | Process | Key Outcome | Efficiency | Residence Time |
|---|---|---|---|---|
| 1 | Anaerobic Biofiltration | Azo Bond Cleavage (Decolorization) | >95% | 72 hours |
| 2 | Aerobic Biofiltration | Aromatic Amine Degradation | 65% | 24 hours |
Data based on a study of a sequential treatment process for Disperse Blue 79. nih.gov
Bio-augmentation and Bioremediation Strategies
Bio-augmentation involves the introduction of specific, highly efficient microbial strains or consortia into a wastewater treatment system to enhance the degradation of target pollutants like C.I. Disperse Blue 297. This strategy is particularly useful when the indigenous microbial population is insufficient or incapable of degrading the dye effectively.
A key approach in bioremediation is the isolation of potent microorganisms from environments already contaminated with textile dyes, as these organisms may have adapted to tolerate and metabolize such compounds. nih.gov For instance, a bacterial strain identified as Bacillus fusiformis KMK5 was successfully isolated from textile dye-contaminated soil. nih.gov This strain demonstrated the ability to completely mineralize the azo dye Disperse Blue 79 at a concentration of 1.5 g/L within 48 hours under anoxic conditions. nih.gov The ability of such isolated strains to work under specific conditions (e.g., anoxic, aerobic) and tolerate high concentrations of the dye makes them valuable candidates for bio-augmentation strategies in industrial wastewater treatment plants. nih.gov
The success of bio-augmentation relies on the careful selection of microorganisms that are not only effective degraders but can also thrive in the specific chemical and physical conditions of the industrial effluent.
Phytoremediation Potential for C.I. Disperse Blue 297 Contamination
Phytoremediation is an eco-friendly and cost-effective remediation strategy that utilizes plants to remove, degrade, or stabilize environmental contaminants, including textile dyes. researchgate.netbiorxiv.org This solar-driven technology offers a green alternative to conventional treatment methods for dye-contaminated soil and water. biorxiv.org The process can involve several mechanisms, including phytoextraction (uptake and accumulation of contaminants), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (breakdown of contaminants in the root zone by soil microbes).
While direct studies on the phytoremediation of C.I. Disperse Blue 297 are limited, research on other dyes demonstrates the viability of this approach. For example, the ornamental plant Petunia grandiflora Juss. has shown the potential to decolorize and degrade Brilliant Blue G, a triphenylmethane textile dye. researchgate.net Both wild and tissue-cultured plantlets of P. grandiflora were effective in treating not only the pure dye but also a synthetic dye mixture and real textile effluent. researchgate.net Subsequent phytotoxicity tests confirmed that the metabolites produced after degradation were non-toxic. researchgate.net
Similarly, in vitro cultures of Solanum virginianum have been used to successfully decolorize Reactive Turquoise Blue H5G. biorxiv.org The selection of non-edible, robust plant species is often preferred to prevent contaminants from entering the food chain. biorxiv.org These findings suggest a strong potential for identifying suitable plant species capable of remediating water and soil contaminated with C.I. Disperse Blue 297.
Table 3: Examples of Phytoremediation of Textile Dyes
| Plant Species | Dye Treated | Key Finding |
|---|---|---|
| Petunia grandiflora Juss. | Brilliant Blue G (Triphenylmethane) | Efficient decolorization and degradation to non-toxic metabolites. researchgate.net |
| Solanum virginianum (L.) | Reactive Turquoise Blue H5G | In vitro cultures removed over 50% of dye concentration up to 110 mg/L. biorxiv.org |
Analytical Methodologies for Characterization and Quantification of C.i. Disperse Blue 297 and Its Metabolites
Chromatographic Techniques for Separation and Quantification in Complex Matrices
Chromatographic methods are central to the analysis of disperse dyes, providing the necessary separation from matrix interferences and other dye components. High-performance liquid chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) are the primary tools for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier technique for the trace analysis of disperse dyes due to its exceptional sensitivity and selectivity. satra.comsciex.com This method allows for the confident identification and quantification of C.I. Disperse Blue 297 even in complex samples like textile extracts or environmental waters. satra.comoup.com
The methodology typically involves a liquid chromatography system for separation, followed by a mass spectrometer for detection. Electrospray ionization (ESI) is a commonly used ionization source, often operated in positive mode for disperse dyes. oup.comlabrulez.com The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions unique to the target analyte. satra.com This specificity is crucial for minimizing false positives from matrix components. sciex.com
Method development for a multi-dye analysis, which could include C.I. Disperse Blue 297, involves optimizing several parameters to achieve the desired separation and sensitivity.
Table 1: Typical LC-MS/MS Parameters for Disperse Dye Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.7 µm) | Separates dye molecules based on hydrophobicity. |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Aqueous component of the mobile phase, additives aid ionization. sciex.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Organic component, eluted in a gradient to separate compounds. sciex.com |
| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation. sciex.com |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Generates charged ions from the dye molecules for MS detection. labrulez.com |
| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. |
| Source Temp. | 500-550°C | Assists in the desolvation of ions. sciex.comlabrulez.com |
This interactive table summarizes typical starting conditions for the LC-MS/MS analysis of disperse dyes. Specific values may be optimized for C.I. Disperse Blue 297.
High-Performance Liquid Chromatography (HPLC) for Purity and Concentration Determination
High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible (UV-Vis) or photodiode array (PDA) detection is a robust and widely used method for determining the purity and concentration of disperse dyes. lcms.cz This technique is often employed in quality control for commercial dye products and for quantifying higher concentrations of dyes in various samples. The German standard method DIN 54231, for instance, outlines an HPLC-based procedure for the analysis of certain disperse dyes in textiles. lcms.cz
The separation principle is similar to that in LC-MS/MS, relying on a reverse-phase column to separate the components of a mixture. sielc.com A PDA detector offers a significant advantage by acquiring the entire UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by comparing the spectrum to that of a known standard. lcms.cz Quantification is achieved by creating a calibration curve from standards of known concentration and comparing the peak area of the analyte in the sample.
Table 2: Example HPLC-PDA Conditions based on DIN 54231 for Disperse Dyes
| Parameter | Setting |
|---|---|
| LC System | ACQUITY Arc or similar |
| Column | XBridge C18, 2.1 x 150 mm, 5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 3.6) |
| Mobile Phase B | Acetonitrile |
| Gradient | 40% B to 98% B over ~17 min |
| Flow Rate | 0.30 mL/min |
| Column Temp. | 30 °C |
| Detection | PDA Scan (210 to 800 nm) |
This interactive table is based on a published method for a mixture of disperse dyes and serves as a representative example. lcms.cz
Spectroscopic Methods for Structural Elucidation and Concentration Monitoring
Spectroscopic techniques are indispensable for both identifying the chemical structure of C.I. Disperse Blue 297 and its metabolites and for monitoring its concentration changes during degradation or sorption studies.
UV-Visible Spectrophotometry in Degradation Kinetic Studies
UV-Visible spectrophotometry is a straightforward and effective technique for studying the kinetics of dye degradation. jmaterenvironsci.comresearchgate.net The method relies on the Beer-Lambert Law, where the absorbance of a dye solution is directly proportional to its concentration. C.I. Disperse Blue 297, like other dyes, has a characteristic absorption spectrum with a maximum absorbance wavelength (λmax) in the visible region, which is responsible for its color.
In a typical degradation study (e.g., photocatalysis, ozonation), the concentration of the dye is monitored over time by measuring the decrease in absorbance at its λmax. researchgate.net Samples are withdrawn from the reaction mixture at regular intervals, and their UV-Vis spectra are recorded. jmaterenvironsci.com The degradation efficiency can be calculated, and the data can be fitted to kinetic models (e.g., pseudo-first-order or pseudo-second-order) to determine the reaction rate constants. This approach provides valuable insights into the efficiency and mechanism of different treatment processes. jmaterenvironsci.com
Table 3: Application of UV-Vis Spectrophotometry in a Hypothetical Degradation Study of C.I. Disperse Blue 297
| Time (min) | Absorbance at λmax | Concentration (mg/L) | % Degradation |
|---|---|---|---|
| 0 | 1.250 | 20.0 | 0% |
| 15 | 0.938 | 15.0 | 25% |
| 30 | 0.625 | 10.0 | 50% |
| 60 | 0.250 | 4.0 | 80% |
This interactive table illustrates how data from a UV-Vis spectrophotometer can be used to monitor the progress of a dye degradation experiment.
Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the definitive structural elucidation of C.I. Disperse Blue 297 and its transformation products. nih.govnih.gov
FT-IR Spectroscopy provides information about the functional groups present in a molecule. nih.gov For an anthraquinone-based dye like C.I. Disperse Blue 297, the FT-IR spectrum would show characteristic absorption bands corresponding to C=O (quinone), C=C (aromatic rings), C-N, and N-H bonds. qucosa.de When the dye undergoes degradation, changes in the FT-IR spectrum, such as the disappearance of characteristic peaks or the appearance of new ones (e.g., for C-O or O-H in hydroxylated metabolites), can help identify the structural changes occurring. researchgate.net
NMR Spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov ¹H NMR reveals the number of different types of protons, their chemical environment, and their proximity to each other. ¹³C NMR provides information on the different types of carbon atoms in the molecule. For a complex structure like C.I. Disperse Blue 297, two-dimensional NMR techniques (like COSY, HMQC, and HMBC) are often necessary to assemble the complete molecular structure and unambiguously assign all proton and carbon signals. nih.gov These techniques are crucial for identifying the precise structure of unknown metabolites formed during degradation processes.
Advanced Sample Preparation Techniques for Diverse Environmental and Material Samples
The effective analysis of C.I. Disperse Blue 297 in real-world samples is highly dependent on the sample preparation step, which aims to extract the analyte from the matrix, remove interferences, and concentrate it to a level suitable for instrumental analysis. researchgate.net
For textile samples , a common procedure involves extraction with an organic solvent like methanol, often assisted by ultrasonication to enhance extraction efficiency. satra.comlcms.cz The extract is then typically filtered and may be concentrated before analysis. lcms.cz
For environmental water samples (e.g., wastewater), where dye concentrations are often very low, a pre-concentration step is essential. oup.comSolid-Phase Extraction (SPE) is a widely used technique for this purpose. The water sample is passed through a cartridge containing a solid sorbent (e.g., Strata-X) that retains the dye molecules. oup.com After washing the cartridge to remove interfering compounds, the retained dye is eluted with a small volume of an organic solvent, effectively concentrating the analyte. The eluate is then evaporated and reconstituted in a suitable solvent for LC-MS/MS analysis. oup.com
Other techniques that may be employed depending on the sample matrix include liquid-liquid extraction (LLE) and ultrasound-assisted extraction (UAE). The choice of technique depends on factors such as the analyte's properties, the nature of the sample matrix, and the required detection limits. researchgate.net
Computational Chemistry and Theoretical Modeling of C.i. Disperse Blue 297
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a dye molecule, such as its color, stability, and reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. It is widely applied to anthraquinone (B42736) dyes to calculate a range of molecular properties that govern their performance. scilit.comekb.eg Functionals such as B3LYP and PBE0 are commonly employed to achieve a balance between computational cost and accuracy. acs.org
DFT calculations begin by determining the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. From this optimized structure, numerous properties can be derived. For instance, calculations can predict vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra, aiding in the structural identification of the dye. scilit.com Electronic properties like the dipole moment, which influences solubility and interactions with substrates, can also be accurately computed. These theoretical calculations provide a foundational understanding of the molecule's characteristics before it is synthesized or applied.
| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to identify electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |
Molecular Orbital (MO) theory is essential for explaining the origin of color in dyes. The visible absorption of light, which dictates the dye's color, is the result of an electron transitioning from an occupied molecular orbital to an unoccupied one. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is directly related to the wavelength of light the dye absorbs. ifatcc.org
For many anthraquinone dyes, the primary visible absorption band arises from a π → π* electron transition from the HOMO to the LUMO. nih.gov Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-visible absorption spectra. ekb.egacs.org TD-DFT calculations can predict the maximum absorption wavelength (λmax) and the intensity of the transition (oscillator strength). acs.orgnih.gov These predictions are invaluable for chromophore design, as they allow chemists to computationally screen how different substituents on the anthraquinone core will shift the color and intensity of the dye before undertaking laboratory synthesis. acs.org The calculations show that electron density in these transitions often shifts from the substituents toward the carbonyl groups of the anthraquinone core. nih.govacs.org
Table 2: Application of Molecular Orbital Theory to Dye Properties
| MO-Based Parameter | Relationship to Dye Properties | Computational Method |
|---|---|---|
| HOMO Energy | Characterizes the electron-donating ability of the molecule; related to oxidation potential and light fastness. ifatcc.org | DFT |
| LUMO Energy | Characterizes the electron-accepting ability of the molecule; related to reduction potential and light fastness. ifatcc.org | DFT |
| HOMO-LUMO Gap | Inversely related to the maximum absorption wavelength (λmax); a smaller gap typically results in a bathochromic (red) shift. | DFT |
| Transition Energy & Oscillator Strength | Predicts the position (color) and intensity of peaks in the UV-visible spectrum. | TD-DFT |
Molecular Dynamics Simulations for Intermolecular Interactions and Aggregation Behavior
While quantum mechanics describes the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movements and interactions of multiple molecules over time. MD is a powerful tool for studying how dye molecules behave in a condensed phase, such as in a dye bath or on a textile fiber. whiterose.ac.uk
MD simulations can provide detailed insights into the aggregation of dye molecules. chemrxiv.org In solution, disperse dyes like C.I. Disperse Blue 297 can form aggregates due to non-covalent interactions, such as van der Waals forces and π-π stacking between the flat anthraquinone rings. Aggregation can significantly alter the dye's properties, including its color and dyeing efficiency. MD simulations can predict the size, shape, and stability of these aggregates and reveal the specific intermolecular forces that hold them together. chemrxiv.orgnih.gov This understanding is crucial for optimizing dye formulations and dyeing processes to ensure level and consistent coloration.
Table 3: Key Outputs from Molecular Dynamics Simulations of Dyes
| Simulation Output | Interpretation and Significance |
|---|---|
| Molecular Trajectory | Visualizes the dynamic motion, orientation, and interaction of dye molecules over time. |
| Radial Distribution Function (RDF) | Quantifies the probability of finding a molecule at a certain distance from another, indicating the degree of aggregation. |
| Interaction Energies | Calculates the strength of non-covalent interactions (e.g., van der Waals, electrostatic) between dye-dye or dye-substrate pairs. |
| Order Parameters | Describes the orientational alignment of dye molecules within a host matrix, such as a liquid crystal or polymer fiber. whiterose.ac.ukrsc.org |
Quantitative Structure-Property Relationships (QSPR) for Performance Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that aims to correlate the structural features of molecules with their macroscopic properties. ifatcc.org A QSPR model is a mathematical equation that links calculated molecular descriptors (numerical representations of a molecule's structure) to an experimentally measured property. nih.govacs.org
For disperse dyes, QSPR models can be developed to predict key performance indicators such as dyeing efficiency, color fastness (to light, washing, and sublimation), and solubility in various media. ifatcc.org The molecular descriptors used in these models can be derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment) or from the molecular graph (e.g., topological indices, molecular weight). researchgate.net For example, studies have shown that the light fastness of disperse dyes correlates with their HOMO and LUMO energies, which describe their susceptibility to redox reactions, while wash fastness is often related to hydrophobicity. ifatcc.org Although no specific QSPR models for C.I. Disperse Blue 297 have been detailed in the literature, the methodology provides a framework for accelerating the design of new dyes with improved technical properties. nih.gov
Table 4: Components of a QSPR Model for Disperse Dyes
| Component | Description | Examples |
|---|---|---|
| Molecular Descriptors | Numerical values that encode structural or electronic information about the dye molecule. | HOMO/LUMO energies, Dipole Moment, Molecular Weight, Partition Coefficient (logP), Topological Indices. |
| Predicted Property | The experimental performance characteristic of interest. | Light Fastness, Wash Fastness, Sublimation Fastness, Dye Uptake (%), Solubility. |
| Statistical Method | The algorithm used to create the mathematical relationship between descriptors and the property. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Artificial Neural Networks (ANN). |
Modeling of Dye-Substrate Interactions in Textile and Functional Materials
The effectiveness of a dye is determined by its interaction with the substrate it is intended to color, such as polyester (B1180765) fibers. ekb.egekb.eg Computational modeling can elucidate the nature and strength of these interactions at the molecular level. Understanding these interactions is key to explaining dye affinity, levelness, and fastness properties.
Both quantum mechanics and molecular dynamics can be used to model dye-substrate interactions. MD simulations are particularly useful for studying how a dye molecule, such as an anthraquinone dye, positions itself within the amorphous regions of a polymer like polyester. nih.govwhiterose.ac.uk These simulations can identify the primary forces responsible for binding, which for disperse dyes on polyester are typically van der Waals forces, dipole-dipole interactions, and potentially weak hydrogen bonds. By calculating the binding energy, these models can predict the affinity of the dye for the fiber. This knowledge can be used to rationally design dyes with stronger interactions and thus better fastness properties on specific functional materials. ekb.eg
Table 5: Dye-Substrate Interactions and Computational Modeling
| Type of Interaction | Description | Method of Study |
|---|---|---|
| Van der Waals Forces | Weak, non-specific attractions between molecules; the primary binding force for disperse dyes on polyester. | Molecular Dynamics (MD) |
| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (e.g., O, N); can occur between dye functional groups and the substrate. | MD, DFT |
| π-π Stacking | Attractive interaction between aromatic rings; can occur between the dye's anthraquinone core and aromatic rings in the substrate. | MD, DFT |
| Binding Energy | The total energy released when a dye molecule binds to the substrate; a measure of affinity. | MD (MM-PBSA/GBSA), DFT |
Conclusion and Future Research Directions
Critical Assessment of Current Research Gaps in C.I. Disperse Blue 297 Studies
Detailed scientific data specifically focused on C.I. Disperse Blue 297 remains remarkably scarce. Unlike other well-documented disperse dyes, dedicated studies on its ecotoxicological profile, degradation pathways, and potential for bioaccumulation are largely absent from the available literature. This lack of specific information presents a significant challenge for a thorough environmental risk assessment. Key research gaps include:
Ecotoxicity Data: There is a pressing need for comprehensive studies on the acute and chronic toxicity of C.I. Disperse Blue 297 to various aquatic organisms, such as algae, daphnids, and fish.
Biodegradation Pathways: The specific microorganisms and enzymatic processes capable of breaking down C.I. Disperse Blue 297 have not been identified. Understanding its persistence and the nature of its degradation byproducts is crucial for evaluating its environmental fate.
Photodegradation and Advanced Oxidation Susceptibility: While advanced oxidation processes (AOPs) are known to be effective for degrading many dye classes, specific kinetic data and degradation product identification for C.I. Disperse Blue 297 are not available.
Human Health Impacts: Beyond general concerns associated with anthraquinone (B42736) dyes, there is a lack of specific toxicological data regarding C.I. Disperse Blue 297, including its potential for skin sensitization, genotoxicity, or carcinogenicity. industrialchemicals.gov.au
Emerging Trends in Sustainable Synthesis and Application Technologies
The textile industry is increasingly moving towards more sustainable practices. For C.I. Disperse Blue 297, future research should focus on aligning its lifecycle with these emerging trends. While specific research on this dye is wanting, general advancements in dye chemistry offer a roadmap:
Greener Synthesis Routes: Exploration of enzymatic or microwave-assisted synthesis methods could offer alternatives to traditional chemical processes, potentially reducing solvent use and energy consumption.
Bio-based Alternatives: Research into the development of structurally similar blue dyes from renewable, bio-based sources could provide more sustainable long-term alternatives.
Improved Dyeing Processes: Investigating the application of C.I. Disperse Blue 297 in supercritical carbon dioxide (scCO2) dyeing could eliminate water usage in the dyeing process, a significant environmental benefit. ijcea.org The solubility and dyeing kinetics of C.I. Disperse Blue 297 in scCO2 are, however, currently unknown.
Prospects for Advanced Environmental Remediation and Monitoring Techniques
Effective management of textile effluents requires robust remediation and monitoring strategies. For C.I. Disperse Blue 297, future research should focus on developing and validating techniques for its removal from wastewater and its detection in environmental matrices.
Remediation:
Advanced Oxidation Processes (AOPs): Systematic studies are needed to determine the efficacy of various AOPs, such as ozonation, Fenton/photo-Fenton processes, and photocatalysis with novel materials like TiO2 or ZnO nanoparticles, for the complete mineralization of C.I. Disperse Blue 297. researchgate.nettuiasi.ro
Bioremediation: The isolation and characterization of microbial consortia or specific enzymes capable of efficiently decolorizing and degrading C.I. Disperse Blue 297 would be a significant step towards developing cost-effective and environmentally friendly treatment systems. nih.gov
Adsorption: Investigating the use of low-cost, sustainable adsorbents, such as activated carbon from agricultural waste or novel nanomaterials, for the removal of C.I. Disperse Blue 297 from wastewater is a promising area of research. iaea.orguobabylon.edu.iqresearchgate.net
Monitoring:
Advanced Analytical Methods: The development of sensitive and selective analytical methods, likely based on High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), is essential for the trace-level detection and quantification of C.I. Disperse Blue 297 in complex environmental samples and finished textiles. nih.gov
Biosensors: The exploration of enzyme- or antibody-based biosensors could offer rapid, portable, and cost-effective tools for the on-site monitoring of C.I. Disperse Blue 297 in industrial effluents.
Role of Interdisciplinary Approaches and Predictive Computational Models in Future Research
Addressing the knowledge gaps surrounding C.I. Disperse Blue 297 will require a concerted effort across multiple scientific disciplines. Furthermore, the integration of predictive computational models can accelerate research and reduce the need for extensive experimental testing.
Interdisciplinary Collaboration: A holistic understanding of the lifecycle of C.I. Disperse Blue 297 will necessitate collaboration between synthetic chemists, toxicologists, environmental engineers, and material scientists.
Predictive Computational Models:
Quantum Chemical Calculations (DFT): Density Functional Theory can be employed to predict the electronic properties, reactivity, and spectral characteristics of C.I. Disperse Blue 297, offering insights into its potential degradation pathways and interactions with other molecules. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to predict the toxicity and environmental fate of C.I. Disperse Blue 297 based on its molecular structure, providing a valuable tool for risk assessment in the absence of extensive experimental data.
The following table summarizes the key areas for future research and the potential methodologies to be employed:
| Research Area | Potential Methodologies |
| Ecotoxicology | Standardized acute and chronic toxicity testing with aquatic organisms. |
| Biodegradation | Microbial screening and isolation, enzymatic assays, metabolic pathway analysis. |
| Sustainable Synthesis | Microwave-assisted synthesis, enzymatic catalysis, exploration of bio-based precursors. |
| Remediation | Advanced Oxidation Processes (AOPs), bioreactors, adsorption studies with novel materials. |
| Monitoring | HPLC-MS/MS method development, fabrication of biosensors. |
| Computational Modeling | Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR). |
Q & A
Q. What validation criteria are critical when developing a novel HPLC method for quantifying trace metabolites of C.I. Disperse Blue 297 in environmental samples?
- Methodological Answer : Validate linearity (R² > 0.995), limit of detection (LOD < 1 ppb), and recovery rates (80–120%) using spiked matrices. Perform inter-laboratory comparisons to ensure reproducibility. Cross-validate with LC-MS/MS for confirmatory analysis. Document matrix effects (e.g., ion suppression in wastewater) .
Data Presentation Guidelines
- Tables : Include comparative data on dye properties (e.g., λmax, molar absorptivity) with error margins.
- Figures : Use Arrhenius plots for thermal degradation kinetics or heatmaps for pH-dependent hydrolysis rates.
- Statistical Reporting : Apply Tukey’s HSD test for post-hoc comparisons and report p-values with effect sizes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
